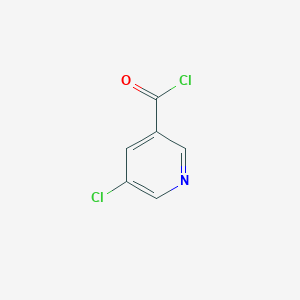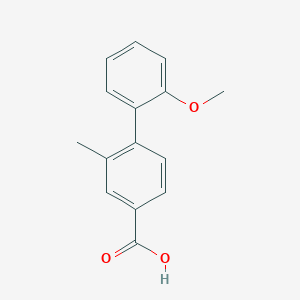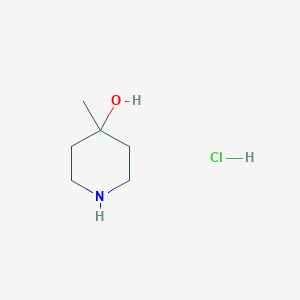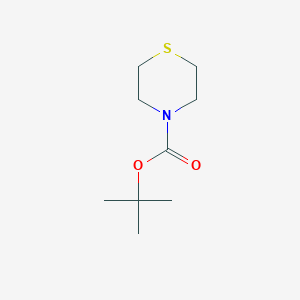
Ethyl 7-bromo-7-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of ethylene di-11-bromoundecanoate, a model for the hydrophobic moiety of saturated phospholipids, involves the formation of a diester with fully extended hydrocarbon chains in the crystalline state . This suggests that similar synthetic strategies could be employed for the synthesis of Ethyl 7-bromo-7-octenoate, with attention to the molecular configuration and the desired properties of the final product.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex. For example, the crystal structure of ethylene di-11-bromoundecanoate reveals a monoclinic space group with two molecules per unit cell, indicating a well-ordered arrangement . Similarly, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, which provided detailed information about intermolecular contacts . These studies highlight the importance of crystallography in understanding the molecular structure of brominated esters.
Chemical Reactions Analysis
The reactivity of brominated compounds can be explored through various chemical analyses. The compound mentioned in the second paper underwent a series of tests, including molecular electrostatic potential, Fukui function, and natural bond orbital analyses, to determine its reactivity parameters . These analyses are crucial for understanding how Ethyl 7-bromo-7-octenoate might behave in different chemical reactions and what potential it has for interactions with other molecules, such as DNA bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated esters can be inferred from related compounds. For instance, the title compound in the third paper, a brominated hexahydrochromeno pyrrole derivative, exhibits weak intermolecular C—H⋯O hydrogen bonding in its crystal structure . This suggests that Ethyl 7-bromo-7-octenoate may also exhibit specific intermolecular interactions that could influence its physical state and solubility. Additionally, the presence of bromine atoms is likely to affect the compound's density, boiling point, and refractive index.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Bromo and Chloro Derivatives : Ethyl 7-bromo-7-octenoate plays a role in the synthesis of various bromo and chloro derivatives. It is used as an intermediate in complex organic syntheses, such as the preparation of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin (Chen Xin-zhi, 2006).
Use in Esterification and Bromination Reactions : Ethyl 7-bromo-7-octenoate is involved in esterification and bromination reactions. For instance, it is prepared using 2 butenoic acid as a main raw material through these reactions (W. Ning, 2002).
Role in Oxidation and Reduction Processes : It's also used in studies exploring oxidation and reduction processes, as seen in the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates (Kikumasa Sato et al., 1977).
Biological and Medicinal Research
Inhibitory Activity Against Enzymes : Ethyl 7-bromo-7-octenoate derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are important in the treatment of diseases such as Alzheimer's and Parkinson's (M. Boztaş et al., 2019).
Synthesis of Bioactive Compounds : The compound is used in the synthesis of bioactive compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines, which may have potential pharmaceutical applications (Hu Ying-he, 2006).
Chemical Catalysis and Reactions
Catalysis and Annulation Reactions : Ethyl 7-bromo-7-octenoate is involved in catalytic processes and annulation reactions, essential for creating complex organic molecules (Xue-Feng Zhu et al., 2003).
Use in Radical Addition Reactions : It's also significant in radical addition reactions, as illustrated in studies involving bromine atom-transfer in aqueous media (H. Yorimitsu et al., 2001).
properties
IUPAC Name |
ethyl 7-bromooct-7-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGNYJVCOLRHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641094 |
Source


|
| Record name | Ethyl 7-bromooct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-7-octenoate | |
CAS RN |
485320-25-0 |
Source


|
| Record name | Ethyl 7-bromooct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

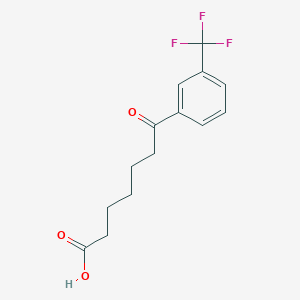

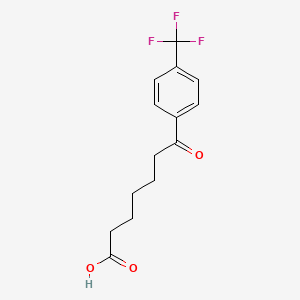
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)
